molecular formula C9H10FIO B1378897 1-Fluoro-3,3-dimethyl-1,2-benziodoxole CAS No. 1391728-13-4

1-Fluoro-3,3-dimethyl-1,2-benziodoxole

Cat. No. B1378897
M. Wt: 280.08 g/mol
InChI Key: FISITPXJYDTLHI-UHFFFAOYSA-N
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Description

1-Fluoro-3,3-dimethyl-1,2-benziodoxole (FMB) is a small organic molecule with a unique structure, which has been studied for its various properties and applications. FMB has been found to have a wide range of applications in scientific research, from synthesis of organic compounds to its role as an enzyme inhibitor. In

Scientific research applications

Hypervalent Iodine Reagents in Synthetic Chemistry

1-Fluoro-3,3-dimethyl-1,2-benziodoxole is a key component in the development of new hypervalent iodine reagents. These reagents, which are based on benziodoxole scaffolds, have been utilized in various synthetic applications. Their use in electrophilic fluoroalkylation reactions with different nucleophiles, for instance, demonstrates their versatility in connecting functional moieties through a tetrafluoroethylene unit. The potential of these reagents extends to chemical biology, where they can serve as tools for bioconjugation (Matoušek et al., 2016).

Radiosynthesis and Labelling

The compound's utility is also evident in the field of radiosynthesis. For example, [18F]fluoro-benziodoxole, derived from 1-Fluoro-3,3-dimethyl-1,2-benziodoxole, has been employed in the labelling of various compounds, demonstrating its effectiveness in electrophilic fluorocyclization reactions. This showcases its potential in medical imaging and diagnostics (González et al., 2018).

Electrophilic Trifluoromethylation

In organic chemistry, 1-Fluoro-3,3-dimethyl-1,2-benziodoxole has been used in the electrophilic trifluoromethylation of S-hydrogen phosphorothioates. This process is instrumental in converting these compounds into their corresponding S-trifluoromethyl derivatives, offering insights into reaction rates and mechanisms, and contributing to the development of new synthetic methodologies (Santschi & Togni, 2011).

Oxidation of Alcohols to Aldehydes or Ketones

Furthermore, derivatives of 1-Fluoro-3,3-dimethyl-1,2-benziodoxole have been effectively used for the oxidation of various alcohols to aldehydes and ketones. This application is significant in the field of organic synthesis, providing efficient pathways for the production of these important chemical compounds (Iinuma et al., 2014).

Catalytic Activation and Electrophilic Cyanation

The catalytic activation of hypervalent iodine reagents containing 1-Fluoro-3,3-dimethyl-1,2-benziodoxole is another significant application. These reagents have been used to achieve electrophilic cyanation of silyl enol ethers, demonstrating their potential in the development of new catalytic processes (Nagata et al., 2017).

Preparation as a Trifluoromethyl Transfer Agent

The preparation of 1-Fluoro-3,3-dimethyl-1,2-benziodoxole as a trifluoromethyl transfer agent highlights its role in facilitating trifluoromethylation reactions. This application is crucial in the synthesis of various trifluoromethylated compounds, underscoring the compound's significance in organic synthesis (Eisenberger et al., 2012).

Electrophilic Trifluoromethylation Reactivity

The reactivity of 1-Fluoro-3,3-dimethyl-1,2-benziodoxole-based reagents with hydrogen phosphates in electrophilic trifluoromethylation has been studied, providing valuable information on the reaction mechanisms and kinetics (Santschi et al., 2012).

properties

IUPAC Name

1-fluoro-3,3-dimethyl-1λ3,2-benziodoxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FIO/c1-9(2)7-5-3-4-6-8(7)11(10)12-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISITPXJYDTLHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2I(O1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-3,3-dimethyl-1,2-benziodoxole

CAS RN

1391728-13-4
Record name 1-Fluoro-3,3-dimethyl-1,2-benziodoxole
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Fluoro-3,3-dimethyl-1,2-benziodoxole
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1-Fluoro-3,3-dimethyl-1,2-benziodoxole
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1-Fluoro-3,3-dimethyl-1,2-benziodoxole
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Reactant of Route 5
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Reactant of Route 6
1-Fluoro-3,3-dimethyl-1,2-benziodoxole

Citations

For This Compound
11
Citations
V Matousek, E Pietrasiak, R Schwenk… - The Journal of organic …, 2013 - ACS Publications
Simplified syntheses suited for large scale preparations of the two hypervalent iodine reagents 1 and 2 for electrophilic trifluoromethylation are reported. In both cases, the stoichiometric …
Number of citations: 229 pubs.acs.org
D Abegg, M Tomanik, N Qiu, D Pechalrieu… - Journal of the …, 2021 - ACS Publications
Chemoproteomic profiling of cysteines has emerged as a powerful method for screening the proteome-wide targets of cysteine-reactive fragments, drugs, and natural products. Herein, …
Number of citations: 21 pubs.acs.org
D Abegg, M Tomanik, N Qiu, D Pechalrieu, A Shuster… - 2021 - chemrxiv.org
Chemoproteomic profiling of cysteines has emerged as a powerful method for screening the proteome-wide targets of cysteine-reactive fragments, drugs and natural products. Herein, …
Number of citations: 3 chemrxiv.org
S Calderwood - 2016 - ora.ox.ac.uk
The expansion of [ 18 F]-radiolabelling methodologies is vital for the advancement of Positron Emission Tomography (PET) as a medical imaging tool. Novel protocols will simplify …
Number of citations: 3 ora.ox.ac.uk
H Baguia, G Evano - Chemistry–A European Journal, 2022 - Wiley Online Library
Perfluoroalkylated (hetero)arenes represent an extremely important family of molecules commonly utilized in many areas such as medicinal chemistry, agrochemistry and material …
V Garcia Vazquez - 2022 - etheses.whiterose.ac.uk
In this thesis, new synthetic methods to give access to molecules having fluorinated scaffolds and other polar functional groups have been developed. The methods give access to …
Number of citations: 3 etheses.whiterose.ac.uk
LS Munaretto, RDC Gallo, LPMO Leão… - Organic & Biomolecular …, 2022 - pubs.rsc.org
A reaction for H–F bond insertion into α-diazo carbonyl compounds is reported. The protocol describes a simple reaction setup employing commercially available HF·pyr (Olah reagent) …
Number of citations: 1 pubs.rsc.org
P OEt - tcichemicals.com
Halogenation Reagents Page 1 Page 2 2 Please inquire for pricing and availability of listed products to our local sales representatives. Halogenation is a basic and fundamental …
Number of citations: 0 www.tcichemicals.com
J Schörgenhumer - 2015 - epub.jku.at
Iod (III)-Verbindungen wurden in den letzten Jahren immer wichtiger für die organische Synthesechemie. Insbesondere organische Iod (III)-Heterocyclen wie zum Beispiel …
Number of citations: 1 epub.jku.at
P OEt - tcichemicals.com
卤化剂 Page 1 卤化剂 Halogenation Reagents 氯化剂 溴化剂 碘化剂 氟化剂 Page 2 如果您 需要订购产品或者咨询,请和我们联系,联系方式:800-988-0390或021-67121386 邮件:Sales-CN…
Number of citations: 0 www.tcichemicals.com

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